Adenosine 5'-diphosphoribose sodium salt is a coenzyme analogue of adenosine 5'-diphosphate (ADP) and a structural analogue of Flavin adenine dinucleotide (FAD). [] It plays a significant role in scientific research as a tool to investigate enzyme mechanisms, particularly those involving NADPH-dependent enzymes and nucleotide-binding sites. [, ]
Adenosine 5'-diphosphoribose sodium salt is classified as a nucleotide, specifically a ribonucleotide, which consists of an adenosine molecule linked to two phosphate groups. It is derived from the hydrolysis of nicotinamide adenine dinucleotide (NAD+) and is involved in the synthesis of poly(ADP-ribose), a polymer that modulates several cellular functions, including DNA repair and gene regulation. The compound can be sourced from various biological systems, particularly in mammalian tissues where it participates in signaling pathways related to cell proliferation and apoptosis.
The synthesis of adenosine 5'-diphosphoribose sodium salt can be achieved through several methods:
Adenosine 5'-diphosphoribose sodium salt has a complex molecular structure characterized by:
The molecular structure can be represented using various notations:
This structure allows for interactions with various proteins and enzymes, facilitating its role in cellular signaling pathways .
Adenosine 5'-diphosphoribose sodium salt participates in several important chemical reactions:
The mechanism of action of adenosine 5'-diphosphoribose sodium salt primarily involves its role as a signaling molecule:
Adenosine 5'-diphosphoribose sodium salt exhibits several notable physical and chemical properties:
Adenosine 5'-diphosphoribose sodium salt has diverse applications across various scientific fields:
Adenosine 5'-diphosphoribose (ADPR) sodium salt is a fundamental metabolite generated during poly(ADP-ribose) polymerase (PARP)-mediated post-translational modifications. PARP enzymes, particularly PARP1 and PARP2, catalyze the transfer of ADP-ribose units from β-nicotinamide adenine dinucleotide (NAD⁺) onto target proteins, forming linear or branched poly(ADP-ribose) (PAR) chains. PARP1 accounts for 80–90% of cellular PAR synthesis and is activated by DNA strand breaks, inducing a conformational change that enables NAD⁺ binding and subsequent PAR chain elongation [1] [4]. The resultant PAR chains serve as scaffolds for recruiting DNA repair proteins (e.g., XRCC1, APLF) via PAR-binding motifs such as PBZ domains [1].
Erasers like poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) hydrolyze PAR chains into free ADPR or mono(ADP-ribose) (MAR)-modified proteins. PARG exhibits exo- and endoglycohydrolase activity, cleaving ribose-ribose bonds within PAR chains but leaving the protein-linked MAR intact. ARH3 specifically removes serine-linked ADP-ribosylation, completing the turnover cycle [1] [6]. This dynamic PARP-PARG axis regulates genome stability, with PARP inhibitors exploiting "trapping" mechanisms where inhibited PARP remains bound to DNA lesions, impeding repair [1] [4].
Table 1: Key Enzymes in ADP-Ribose Metabolism
Enzyme Class | Representative Members | Action on ADP-Ribose | Biological Outcome |
---|---|---|---|
Writers | PARP1, PARP2, PARP3 | Synthesize PAR/MAR chains | DNA repair, chromatin remodeling |
Erasers | PARG, ARH3, MacroD2 | Hydrolyze PAR to ADPR/MAR | Termination of PAR signaling |
Readers | APLF, XPA, p53 | Bind PAR via PBZ/PBM domains | Recruitment of repair machinery |
ADPR sodium salt serves as both a product and substrate in NAD⁺-dependent pathways. PARP enzymes utilize NAD⁺ as a primary ADP-ribose donor, with kinetic studies revealing mixed inhibition by metabolites like 3′-5′ phosphoadenosine phosphate (pAp), which modulates PARP1’s Km and Vmax [3]. ADPR itself acts as a high-affinity agonist for P2Y1 receptors in gastrointestinal tissues, inducing apamin-sensitive membrane hyperpolarization—a response mirroring enteric inhibitory neurotransmission [5].
Extracellular ADPR generation involves CD38-mediated NAD⁺ hydrolysis, though recent studies show CD38-independent pathways exist in colonic tissues [5]. Intracellularly, ADPR is degraded to AMP by ectonucleotide pyrophosphatases (E-NPPs) and 5′-nucleotidase (CD73), linking it to purine salvage pathways. Conversely, ADPR directly activates TRPM2 (Transient Receptor Potential Melastatin 2) cation channels by binding to its NUDT9-H domain, triggering Ca²⁺ influx and autophagy amplification during oxidative stress [2] [8]. This dual role as a signaling molecule and metabolic intermediate underscores its versatility.
Table 2: Substrate Specificity and Functional Roles of ADPR
Target/Pathway | Interaction Mechanism | Functional Consequence |
---|---|---|
TRPM2 Ion Channel | Binds NUDT9-H domain | Ca²⁺ influx, autophagy induction |
P2Y1 Receptor | Agonist binding | Smooth muscle hyperpolarization |
PARG/ARH3 | Hydrolysis product | PAR catabolism |
E-NPPs/CD73 | Sequential dephosphorylation | Conversion to adenosine |
ADPR sodium salt is metabolically intertwined with cellular energy circuits via ATP/ADP/AMP interconversion. ADPR derives from NAD⁺ catabolism, and its recycling generates AMP through the action of ectoenzymes like NPPs (nucleotide pyrophosphatases) [5] [9]. AMP then enters adenosine metabolism, influencing purinergic signaling and energy homeostasis. Notably, lithium treatment inhibits pAp-phosphatase, causing pAp accumulation and subsequent PARP1 suppression—a nexus between sulfur metabolism and DNA repair [3].
In mitochondrial contexts, ADPR-mediated TRPM2 activation regulates Ca²⁺-dependent processes, including oxidative phosphorylation and reactive oxygen species (ROS) responses. During H2O2-induced stress, PARP1 activation depletes NAD⁺, reducing ATP synthesis and promoting necrosis. Here, ADPR acts as a second messenger amplifying TRPM2-mediated Ca²⁺ signals, which further modulate mitochondrial permeability transitions [2] [5]. This positions ADPR at the intersection of DNA damage response and bioenergetic crisis management.
Table 3: Metabolic Integration of ADPR in Energy Pathways
Metabolic Node | Interacting Molecules | Enzymes Involved | Cellular Impact |
---|---|---|---|
NAD⁺ Catabolism | NAD⁺ → ADPR + Nicotinamide | PARPs, CD38, Sirtuins | DNA repair, signaling transduction |
Purine Salvage | ADPR → AMP → Adenosine | E-NPPs, CD73, pAp-phosphatase | ATP resynthesis, receptor signaling |
Calcium Signaling | TRPM2 activation | Ca²⁺-dependent effectors | Autophagy, mitochondrial regulation |
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